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molecular formula C8H7ClO3 B094699 3-Chloro-4-hydroxy-5-methoxybenzaldehyde CAS No. 19463-48-0

3-Chloro-4-hydroxy-5-methoxybenzaldehyde

Cat. No. B094699
M. Wt: 186.59 g/mol
InChI Key: ONIVKFDMLVBDRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05728828

Procedure details

37.2 g of commercial 5-chloro vanillin and 800 ml of dichloromethane were mixed together under nitrogen and cooled to 0° C. 300 ml of a molar solution of boron tribromide in dichloromethane are added and the mixture stood for one night at ambient temperature. It was concentrated, cooled again to 0° C. and acidified. The crystallized product was separated, washed with water, dried and crystallized from an isopropanol- water mixture (1-2 by volume) to obtain 26.6 g of the expected product melting at >260° C.
Quantity
37.2 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
[Compound]
Name
molar solution
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([OH:12])=[C:4]([O:10]C)[CH:5]=[C:6]([CH:9]=1)[CH:7]=[O:8].B(Br)(Br)Br>ClCCl>[Cl:1][C:2]1[CH:9]=[C:6]([CH:5]=[C:4]([OH:10])[C:3]=1[OH:12])[CH:7]=[O:8]

Inputs

Step One
Name
Quantity
37.2 g
Type
reactant
Smiles
ClC=1C(=C(C=C(C=O)C1)OC)O
Name
Quantity
800 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
molar solution
Quantity
300 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture stood for one night at ambient temperature
CONCENTRATION
Type
CONCENTRATION
Details
It was concentrated
TEMPERATURE
Type
TEMPERATURE
Details
cooled again to 0° C.
CUSTOM
Type
CUSTOM
Details
The crystallized product was separated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
crystallized from an isopropanol- water mixture (1-2 by volume)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=O)C=C(C1O)O
Measurements
Type Value Analysis
AMOUNT: MASS 26.6 g
YIELD: CALCULATEDPERCENTYIELD 77.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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